Comparative Substrate Affinity (Km) for Chymotrypsin: Trp vs. Phe, Leu, and Tyr
Suc-Ala-Ala-Pro-Trp-pNA exhibits a distinct affinity for chymotrypsin compared to its closest P1-substituted analogs. In a study directly comparing a series of Suc-Ala-Ala-Pro-X-pNA substrates under identical conditions (pH 8.0), the Km value for the Trp-containing substrate was 0.0277 mM [1]. This contrasts with the widely used Phe analog (Km = 0.022 mM), the Leu analog (Km = 0.0118 mM), and the Tyr analog (Km = 0.0196 mM) [1]. The Trp substrate's Km is 1.26-fold higher than that of the Phe analog, indicating a moderately lower binding affinity.
| Evidence Dimension | Michaelis-Menten Constant (Km) for Chymotrypsin |
|---|---|
| Target Compound Data | 0.0277 mM |
| Comparator Or Baseline | Suc-Ala-Ala-Pro-Phe-pNA: 0.022 mM; Suc-Ala-Ala-Pro-Leu-pNA: 0.0118 mM; Suc-Ala-Ala-Pro-Tyr-pNA: 0.0196 mM |
| Quantified Difference | Km is 1.26-fold higher than Phe analog, 2.35-fold higher than Leu analog, and 1.41-fold higher than Tyr analog. |
| Conditions | pH 8.0, enzyme: human chymotrypsin C (Szabo & Sahin-Toth, 2012) |
Why This Matters
A higher Km value indicates that a greater substrate concentration is required to reach half-maximal velocity, which is a critical parameter for designing robust, substrate-saturating assays and interpreting comparative inhibition studies.
- [1] Szabo, A., & Sahin-Toth, M. (2012). Determinants of chymotrypsin C cleavage specificity in the calcium-binding loop of human cationic trypsinogen. The FEBS Journal, 279(22), 4283-4292. View Source
